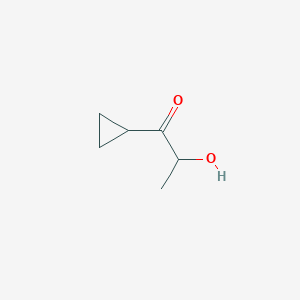

1-Cyclopropyl-2-hydroxypropan-1-one

描述

Significance of α-Hydroxy Ketones as Synthetic Intermediates

α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a carbonyl group. This arrangement makes them highly versatile synthetic intermediates in organic and medicinal chemistry. mdpi.com Their utility stems from the presence of two reactive functional groups in close proximity, which can be manipulated to form a variety of other functionalities. For instance, the hydroxyl group can be oxidized to create a dicarbonyl compound, while the carbonyl group can undergo reduction. α-Hydroxy ketones are key precursors in the synthesis of chiral 1,2-diols, which are important pharmaceutical intermediates. rsc.org They can also be converted directly into alkynes, another fundamental functional group in organic synthesis. acs.org Furthermore, they can undergo rearrangements, such as the α-ketol rearrangement, to form new carbon skeletons. beilstein-journals.org

The Cyclopropane (B1198618) Ring as a Structurally Unique and Versatile Motif

The cyclopropane ring is a three-membered carbocyclic ring. fiveable.me Its defining feature is the significant ring strain that arises from its 60° bond angles, a considerable deviation from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.memasterorganicchemistry.com This inherent strain makes cyclopropane and its derivatives highly reactive compared to their acyclic counterparts. fiveable.me The cyclopropane ring can act as a "latent" double bond, undergoing ring-opening reactions under various conditions. This reactivity, combined with its unique three-dimensional structure, makes it a valuable component in medicinal chemistry and agrochemicals. fiveable.mersc.org Many important compounds, including pyrethroid insecticides and some antibiotics, feature this motif. wikipedia.org The synthesis of cyclopropane rings, known as cyclopropanation, is a significant area of research in organic chemistry. wikipedia.org

Overview of Advanced Research on 1-Cyclopropyl-2-hydroxypropan-1-one: A Multifunctional Scaffold

This compound is a molecule that possesses both an α-hydroxy ketone functionality and a cyclopropyl (B3062369) ring. This combination suggests a rich and varied chemical reactivity. The molecular formula of this compound is C₆H₁₀O₂. nih.gov Research applications for this compound span several scientific fields. In chemistry, it is utilized as an intermediate for creating more elaborate organic molecules. In biology, its potential biological activities and interactions with enzymes are subjects of study. There is also interest in its potential therapeutic properties and as a building block in drug synthesis within the field of medicine. The interaction of this compound with molecular targets can involve enzymatic reactions, which may lead to the formation of reactive intermediates that can modulate enzyme activity.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| CAS Number | 25111-39-1 |

| InChI Key | IVUQGEMSSKDLDQ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com

Synthetic Approaches

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of corresponding diols or the hydroxylation of enolates. The introduction of the cyclopropyl group can be accomplished via cyclopropanation reactions of appropriate alkene precursors. masterorganicchemistry.com One of the oldest methods for forming cyclopropane rings involves the reaction of diazomethane (B1218177) with an alkene in the presence of light. masterorganicchemistry.com Another common method is the Simmons-Smith reaction, which uses a carbenoid reagent. wikipedia.org

Potential Chemical Transformations

The dual functionality of this compound allows for a range of chemical reactions:

Oxidation: The secondary alcohol can be oxidized to the corresponding diketone.

Reduction: The ketone can be reduced to a secondary alcohol, yielding a 1,2-diol.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Ring-Opening: The strained cyclopropane ring can undergo cleavage under certain enzymatic or chemical conditions, potentially leading to the formation of a covalent bond with a biological target.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-2-hydroxypropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(7)6(8)5-2-3-5/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUQGEMSSKDLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Hydroxypropan 1 One

Chemoenzymatic and Biocatalytic Approaches

The convergence of biological catalysts and chemical synthesis provides powerful and sustainable methods for constructing complex chiral molecules. These approaches are particularly effective for producing α-hydroxy ketones like 1-cyclopropyl-2-hydroxypropan-1-one, offering high selectivity under mild reaction conditions.

Enzyme-Catalyzed Asymmetric Synthesis of Chiral α-Hydroxy Ketones

The synthesis of enantiomerically enriched α-hydroxy ketones is a key focus in the pharmaceutical industry, as these structures are present in numerous bioactive compounds. nih.gov Biocatalysis presents a compelling alternative to traditional chemical methods, which often struggle with chemo- and stereoselectivity. uni-duesseldorf.de Several enzymatic strategies have been developed to produce these valuable molecules efficiently. nih.gov

One major approach involves the use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, which catalyze the carboligation of aldehydes. nih.govmdpi.com This method allows an aldehyde to act as an enamine carbanion equivalent, which is then attacked by another aldehyde to form the α-hydroxy ketone. mdpi.com The use of recombinant whole cells overexpressing these lyases can lead to high productivities and excellent enantiomeric excesses (ee). nih.gov

A second strategy employs hydrolases, such as lipases, in kinetic resolutions of racemic α-hydroxy ketones. nih.gov While a standard kinetic resolution is limited to a 50% theoretical yield, this can be overcome by implementing a dynamic kinetic resolution (DKR), where the unreacted substrate is continuously racemized in situ. nih.gov This combination allows for theoretical yields approaching 100% with high enantioselectivity. nih.govunipd.it

A third route involves whole-cell redox processes using microorganisms or isolated redox enzymes like aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes can catalyze the enantioselective reduction of prochiral α-diketones to the corresponding chiral α-hydroxy ketones or the selective oxidation of vicinal diols. nih.govnih.govresearchgate.net The choice of enzyme can determine the stereochemical outcome, with different reductases showing preferences for producing either the (S)- or (R)-enantiomer from the same diketone substrate. nih.govresearchgate.net

Table 1: Overview of Enzyme-Catalyzed Approaches to α-Hydroxy Ketones

| Catalytic Strategy | Enzyme Class | Precursor(s) | Key Advantage |

|---|---|---|---|

| Umpolung Carboligation | ThDP-dependent Lyases | Aldehydes | Forms C-C bond enantioselectively from simple precursors. nih.govuni-duesseldorf.de |

| Dynamic Kinetic Resolution | Hydrolases (e.g., Lipases) | Racemic α-hydroxy ketone | High conversion (>90%) and enantiomeric excess (>99%). nih.gov |

| Asymmetric Reduction | Aldo-Keto Reductases (AKRs), Alcohol Dehydrogenases (ADHs) | α-Diketone | High stereo- and regioselectivity. nih.govresearchgate.net |

Engineered Biocatalysts for Stereoselective Cyclopropanation

The construction of the cyclopropane (B1198618) ring itself can be achieved with remarkable stereocontrol using engineered biocatalysts. nih.gov Hemoproteins, such as myoglobin (B1173299) (Mb) and cytochrome P450, have been repurposed through directed evolution to catalyze abiological carbene transfer reactions, including olefin cyclopropanation. nih.govacs.orgutdallas.edu These biocatalytic methods offer a sustainable alternative to protocols that require expensive and toxic transition metals. nih.gov

In this strategy, an engineered enzyme variant catalyzes the reaction between an olefin and a carbene precursor, typically a diazo compound like ethyl diazoacetate (EDA). nih.govnih.gov This approach can produce cyclopropyl (B3062369) ketones and esters with exceptional levels of diastereo- and enantioselectivity. nih.govacs.org For instance, engineered myoglobin variants have been developed that catalyze the cyclopropanation of various vinylarenes with diazoketones, yielding cyclopropyl ketones with excellent stereoselectivity (>99% de, 83-99% ee). nih.gov

The power of this approach lies in the ability to tune the catalyst's selectivity through protein engineering. By introducing specific mutations into the enzyme's active site, catalysts can be evolved to favor the formation of a specific stereoisomer. nih.govthieme-connect.com Enantiocomplementary biocatalysts have been created that can produce either enantiomer of a chiral cyclopropane product, highlighting the versatility of directed evolution. nih.gov This methodology has been successfully applied to the gram-scale synthesis of chiral cyclopropane cores for pharmaceuticals. nih.gov

Table 2: Examples of Engineered Biocatalysts for Cyclopropanation

| Biocatalyst | Carbene Precursor | Olefin Substrate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Engineered Myoglobin (Mb) | Benzyl diazoketone | Styrene derivatives | >99% de, 99% ee | nih.gov |

| Engineered Myoglobin (Mb) | Ethyl α-diazopyruvate | Styrene | >99% ee | utdallas.edursc.org |

| Engineered Cytochrome P450 | Ethyl diazoacetate (EDA) | Styrene | High de and ee | thieme-connect.com |

Tandem Enzymatic-Chemical Derivatization Sequences

Chemoenzymatic strategies combine the high selectivity of biocatalysis with the broad reaction scope of traditional organic chemistry to create efficient, multi-step syntheses. anr.fr These tandem sequences often begin with an enzyme-catalyzed step to establish key stereocenters, followed by chemical transformations to complete the synthesis of the target molecule. acs.org

A common chemoenzymatic route to functionalized cyclopropanes starts with the biocatalytic assembly of a cyclopropyl ketone using an engineered carbene transferase, as described in the previous section. acs.org The resulting enantiopure cyclopropyl ketone is a versatile intermediate that can be subjected to a variety of chemical modifications. acs.orgutdallas.edu For example, the ketone moiety can be selectively reduced to a hydroxyl group, or other functional groups on the molecule can be transformed via hydrolysis, reduction, or cycloaddition. nih.govutdallas.edu

One reported sequence involves the biocatalytic synthesis of an α-cyclopropylpyruvate, which is then chemically converted into other valuable derivatives. utdallas.eduwpmucdn.com The ketoester moiety of the enzymatically produced cyclopropane can be reduced with reagents like LiAlH₄ to form a diol, or the keto group can be selectively reduced using NaBH₄ to yield an α-hydroxyester. utdallas.eduwpmucdn.com These transformations allow for the creation of a diverse library of enantiopure cyclopropane-containing scaffolds from a single enzymatic product. acs.org

Asymmetric and Stereoselective Synthesis

Achieving absolute control over stereochemistry is a central goal in modern organic synthesis. For a molecule like this compound, which contains a chiral center, both diastereoselective and enantioselective strategies are critical for accessing specific, optically pure isomers.

Diastereoselective Approaches to Cyclopropyl-Containing α-Hydroxy Ketones

The synthesis of cyclopropanes with multiple stereocenters requires methods that can control the relative arrangement of substituents, known as diastereoselectivity. Several strategies have been developed to produce cyclopropyl-containing α-hydroxy ketones with high diastereomeric ratios (dr).

One powerful method is the in situ alkoxide-directed cyclopropanation of B(pin)-substituted allylic alkoxide intermediates. This approach generates cyclopropyl alcohol boronate esters with three new stereocenters in excellent diastereoselectivities (>15:1 dr). nih.gov Subsequent oxidation of the carbon-boron bond with sodium perborate (B1237305) smoothly yields the corresponding trisubstituted α-hydroxycyclopropyl carbinols as single diastereomers. nih.gov

Another approach involves the Michael-induced ring closure (MIRC) of amino acid-derived enones. bohrium.com While early versions of this reaction lacked stereocontrol, the use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can afford cyclopropyl keto-esters with high diastereoselectivity. bohrium.com By selecting the appropriate pseudoenantiomeric catalyst (e.g., quinine (B1679958) vs. quinidine (B1679956) derivatives), either the syn or anti diastereomer can be selectively synthesized. bohrium.com

Enantioselective Strategies for this compound

While direct enantioselective syntheses specifically targeting this compound are not extensively detailed in dedicated studies, established enzymatic methods for analogous α-hydroxy ketones provide a clear blueprint for its stereocontrolled production.

The most direct enantioselective strategy would be the asymmetric reduction of the corresponding prochiral diketone, 1-cyclopropylpropane-1,2-dione. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net The vast library of available reductases, many of which are commercially available, allows for the screening of catalysts to identify one that produces the desired (S)- or (R)-1-cyclopropyl-2-hydroxypropan-1-one with high enantiomeric excess. mdpi.comnih.gov Studies on various α-diketones have shown that different aldo-keto reductases can favor the reduction of one keto group over the other, leading to either the (S)- or (R)-enantiomer of the α-hydroxy ketone product. nih.govresearchgate.net

Alternatively, a dynamic kinetic resolution (DKR) of racemic this compound represents another highly effective strategy. This would involve the enantioselective acylation of one enantiomer by a lipase (B570770), such as Candida antarctica lipase B (CALB), coupled with a metal-based or chemical racemization catalyst for the unreacted enantiomer. nih.govunipd.it This approach has been successfully applied to a broad range of secondary alcohols and α-hydroxy ketones, consistently delivering products with high yields and excellent enantioselectivity. nih.govunipd.it

Cascade Reactions and Multicomponent Strategies

Cascade reactions provide an elegant and efficient pathway to complex molecular architectures from simple precursors in a single operation, minimizing waste and purification steps. These strategies are particularly effective for constructing the strained cyclopropyl ring system integrated with the hydroxyketone functionality.

Phosphine (B1218219) Oxide-Mediated Cascade Cyclopropanation Reactions

Phosphine oxide-mediated reactions represent a powerful tool for the stereocontrolled synthesis of cyclopropyl ketones. colab.ws These cascades often involve an intricate sequence of acyl and phosphinoyl group transfers, followed by a final cyclization. A notable strategy begins with esters of 3-hydroxypropylphosphine oxides, which rearrange in the presence of a base. This process involves an initial O-to-C acyl transfer to form a γ-hydroxy ketone. researchgate.net Subsequent C-to-O transfer of the diphenylphosphinoyl group, followed by intramolecular displacement (cyclization) with a suitable base like potassium tert-butoxide, yields the desired cyclopropyl ketone. researchgate.net

The versatility of this chemistry is demonstrated in the conversion of silyloxy-tetrahydrofuran (THF) precursors into cyclopropanes with multiple stereocenters. nih.gov The mechanism involves base-mediated intramolecular displacement of phosphinate leaving groups by the oxygen of alcohol intermediates, forming epoxides. Subsequent enolization of the ketone and epoxide-opening cyclization leads to the final cyclopropane product. rsc.org This multi-step, one-pot process highlights the utility of the phosphine oxide group as an itinerant activator, facilitating several transformations in a controlled sequence.

| Precursor Type | Key Transformation Sequence | Outcome | Reference(s) |

| Esters of 3-hydroxypropylphosphine oxides | 1. O-to-C acyl transfer2. C-to-O phosphinoyl transfer3. Intramolecular cyclization | Cyclopropyl ketones | researchgate.net |

| Silyloxy-Tetrahydrofurans | 1. Silyl (B83357) group removal & ring opening2. Phosphoryl transfer (C to O)3. Epoxide formation4. Epoxide-opening cyclization | Diastereomeric cyclopropanes | nih.govrsc.org |

Intramolecular Ring-Closing Strategies

Intramolecular ring-closing reactions are fundamental to the synthesis of cyclopropanes, offering direct routes from acyclic precursors. acs.org A prominent method is the intramolecular nucleophilic ring closure where a diphenylphosphinate (B8688654) acts as a leaving group, yielding exclusively trans-cyclopropanes. nih.gov This approach provides high diastereoselectivity.

Another significant strategy is the Cloke-Wilson rearrangement, which transforms cyclopropyl ketones or their imine analogues into five-membered heterocycles through a ring-opening/closing cascade without external nucleophiles. rsc.org For instance, a cyclopropylimine intermediate, formed from the reaction of an alkylidenecyclopropyl ketone and an amine, can undergo a Cloke-type rearrangement. acs.org This involves a ring expansion initiated by the nucleophilic attack of the nitrogen atom onto the cyclopropane ring, leading to the formation of substituted pyrroles after aromatization. acs.org

Samarium diiodide (SmI₂) has been employed to mediate the transformation of o-allyloxybenzoic acid chlorides into bicyclic cyclopropanols. acs.org The proposed mechanism involves the formation of an acyl radical that adds intramolecularly to the vinyl group, with the cyclopropane ring being formed via the cyclization of a γ-oxoorganometallic intermediate. acs.org

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of cyclopropane derivatives, enabling C-C bond formations that were previously challenging. chemie-brunschwig.ch Catalysts based on palladium, rhodium, gold, and cobalt have been developed for the efficient and selective introduction and manipulation of the cyclopropyl moiety.

Cross-Coupling Reactions for Cyclopropyl Moiety Introduction (e.g., Suzuki-Miyaura, Negishi, Stille)

Cross-coupling reactions are a cornerstone for introducing the cyclopropyl group onto various molecular scaffolds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is an attractive method for installing cyclopropyl groups onto aromatic and heteroaromatic systems due to its mild conditions and functional group tolerance. nih.gov Potassium cyclopropyltrifluoroborate (B8364958) salts have proven effective in coupling with a wide range of aryl and heteroaryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. nih.gov The use of cyclopropylboronic acid, prepared from the corresponding Grignard reagent and trimethylborate, is also widely employed for coupling with aryl bromides. audreyli.com

Negishi and Kumada-Type Couplings: Cobalt-catalyzed cross-coupling provides a cost-effective and efficient method for introducing cyclopropyl rings onto primary and secondary alkyl iodides using cyclopropyl Grignard reagents. researchgate.netacs.org This method is notable for its generality and chemoselectivity. acs.org

Stille-Type and Related Couplings: As an alternative to organotin reagents, tricyclopropylbismuth (B1255716) has been used in palladium-catalyzed cross-coupling reactions with aryl and heterocyclic halides and triflates. organic-chemistry.org This method tolerates numerous functional groups and, importantly, does not require anhydrous conditions, offering practical advantages over other cyclopropylation strategies. organic-chemistry.org

| Coupling Reaction | Catalyst | Cyclopropyl Reagent | Electrophile | Key Advantages | Reference(s) |

| Suzuki-Miyaura | Palladium (e.g., Pd(OAc)₂) | Potassium cyclopropyltrifluoroborate | Aryl/Heteroaryl Chlorides | Uses readily available chlorides, broad scope | nih.gov |

| Suzuki-Miyaura | Palladium | Cyclopropylboronic acid | Aryl/Vinyl Bromides | Stable boronic acid reagent, good to excellent yields | audreyli.com |

| Negishi/Kumada-Type | Cobalt | Cyclopropylmagnesium bromide | Alkyl Iodides | Cost-effective, functionalizes alkyl iodides | researchgate.netacs.org |

| Stille-Type (Bismuth) | Palladium (e.g., Pd(PPh₃)₄) | Tricyclopropylbismuth | Aryl Halides/Triflates | Tolerates functional groups, not water-sensitive | organic-chemistry.org |

Gold(III)-Catalyzed Ring Opening Reactions of Cyclopropyl-Substituted Alcohols

Gold catalysts, particularly Au(III) species like HAuCl₄, have emerged as powerful tools for activating alkynes and strained rings. While gold-catalyzed reactions of cyclopropanes are less common, they offer unique reactivity for cyclopropyl-substituted alcohols. A notable example is the Au(III)-catalyzed ring-opening reaction of 1-cyclopropyl-2-yn-1-ols with various nucleophiles. This reaction proceeds under very mild conditions, where the gold catalyst activates the propargylic alcohol, inducing a nucleophilic attack that opens the cyclopropane ring. The process is highly regio- and stereoselective, affording (Z)-conjugated enynes in excellent yields.

Mechanistic studies on related systems, such as the gold-catalyzed rearrangement of 3-cyclopropyl propargylic acetates, suggest the reaction proceeds through a gold-stabilized nonclassical carbocation, leading to stereospecific transformations. acs.org Gold catalysis can also facilitate cascade reactions; for example, alkynyl cyclopropyl ketones can be converted into substituted furans via a cascade involving nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne, triggering the cyclopropyl ring to open. beilstein-journals.orgd-nb.info

Rhodium(III)-Catalyzed Annulation for Substituted Cyclopropyl Ketones

Rhodium(III) catalysis provides a highly effective method for synthesizing substituted cyclopropyl ketones through C-H activation and annulation. acs.orgnih.gov In a key transformation, a Rh(III) catalyst promotes a diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides. acs.orgnih.govresearchgate.net

In this process, the N-enoxyphthalimide serves multiple roles: its oxygen atom directs the C-H activation, it acts as an internal oxidant for the Rh(III) center, and it helps control the diastereoselectivity of the cyclopropanation. acs.orgnih.govcolumbia.edu Allylic alcohols are particularly reactive coupling partners in this system, enabling a directed cyclopropanation that furnishes substituted cyclopropyl ketones, including structures related to this compound, with high control over the stereochemical outcome. acs.orgcolumbia.edu The development of various cyclopentadienyl (B1206354) (Cp) ligands for the Rh(III) catalyst has further expanded the scope and efficiency of these transformations. columbia.edu

Photochemical and Electrochemical Synthetic Routes

Recent advancements in synthetic chemistry have increasingly turned towards photochemical and electrochemical methods. These approaches offer green, mild, and highly selective alternatives to traditional synthetic protocols. By harnessing the energy of visible light or the power of an electric current, chemists can activate otherwise inert bonds and forge new ones with high precision, opening new avenues for the construction of complex molecules like this compound.

Visible Light-Mediated Functionalizations of Cyclopropanes

Visible light photoredox catalysis has emerged as a powerful tool for the construction and transformation of organic molecules. In the context of synthesizing α-hydroxy ketones from cyclopropane precursors, this approach typically involves the generation of a key radical intermediate through a single-electron transfer (SET) process.

The general strategy for the functionalization of cyclopropyl ketones involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in an electron transfer with the cyclopropyl ketone. For instance, the Yoon group has demonstrated that aryl cyclopropyl ketones can undergo a [3+2] cycloaddition with alkenes under visible light photocatalysis. acs.orgnih.govresearchgate.netbeilstein-journals.org This process is initiated by the reduction of the Lewis acid-activated aryl cyclopropyl ketone to a ring-opened distonic radical anion. nih.gov While this specific reaction leads to cyclopentanes, the fundamental principle of generating a radical intermediate by ring-opening is applicable to the synthesis of this compound.

A plausible pathway for the synthesis of this compound would involve the photocatalytic ring-opening of a suitable cyclopropyl ketone precursor, followed by trapping of the resulting radical with an oxygen source. For example, a reaction could be envisioned where a 1-cyclopropyl-1-oxopropane derivative is subjected to visible light in the presence of a photocatalyst and a hydroxyl radical source or water.

In a related study, Wu and co-workers developed a photocatalytic, oxidant-free method to synthesize linear unsaturated ketones from 1,2-disubstituted cyclopropanols. bohrium.com This reaction proceeds via one-electron oxidation of the cyclopropanol (B106826) to a cyclopropyloxy radical, which then undergoes ring-opening. This demonstrates the feasibility of using visible light to initiate the C-C bond cleavage of a cyclopropane ring system to ultimately form a ketone.

| Entry | Cyclopropane Substrate | Reaction Partner | Photocatalyst | Product | Yield (%) | Ref. |

| 1 | Aryl Cyclopropyl Ketone | Styrene | Ru(bpy)₃²⁺ | Cyclopentane | High | acs.orgnih.gov |

| 2 | 1,2-Disubstituted Cyclopropanol | None (dehydrogenative) | Acridinium salt | α,β-Unsaturated Ketone | Good | bohrium.com |

| 3 | Aryl Cyclopropyl Ketone | Alkene | Gd(OTf)₃ / Ru(bpy)₃²⁺ | Substituted Cyclopentane | 99 | acs.orgbeilstein-journals.org |

Electrochemical C-C Bond Cleavage and Difunctionalization

Electrochemical methods provide a powerful and environmentally friendly alternative for the cleavage and functionalization of C-C bonds, including those in strained cyclopropane rings. These reactions are typically conducted under mild conditions without the need for stoichiometric chemical oxidants or reductants. bohrium.comresearchgate.netresearchgate.netrsc.org

A direct electrochemical synthesis of this compound has not been extensively reported, but related transformations provide a strong proof-of-concept. For instance, Hurski and co-workers have developed an electrochemical protocol for the regioselective ring-opening of cyclopropanols to produce β-halo ketones. organic-chemistry.orgsorbonne-universite.fr This reaction proceeds by the electrochemical oxidation of a halide source to generate a halogenating species, which then reacts with the cyclopropanol, leading to the cleavage of the C1-C2 bond of the cyclopropane ring. A subsequent hydrolysis step could potentially introduce the desired hydroxyl group.

In a similar vein, the electrochemical C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes have been achieved by Lei and co-workers. bohrium.comresearchgate.netresearchgate.netrsc.orgresearchgate.net They demonstrated that arylcyclopropanes can undergo 1,3-dioxygenation under catalyst-free and external-oxidant-free electrochemical conditions. The mechanism involves the anodic oxidation of the arylcyclopropane to a radical cation, which is susceptible to nucleophilic attack, leading to C-C bond cleavage and the formation of a 1,3-difunctionalized product. The strategic choice of nucleophiles, such as water or alcohols, allows for the introduction of hydroxyl or alkoxy groups.

A hypothetical electrochemical route to this compound could involve the electrochemical oxidation of 1-cyclopropylpropan-1-ol. The initial oxidation would lead to a radical cation, which upon C-C bond cleavage and subsequent reaction with water, followed by further oxidation, could yield the target α-hydroxy ketone.

| Entry | Substrate | Electrochemical Conditions | Nucleophile(s) | Product Type | Yield (%) | Ref. |

| 1 | Arylcyclopropane | Constant current, undivided cell | H₂O, TFE | 1,3-Dioxygenated product | 75 | researchgate.netrsc.org |

| 2 | Cyclopropanol | Graphite anode, MgBr₂ | H₂O/MeCN | 2-Bromoethyl ketone | Good | organic-chemistry.orgsorbonne-universite.fr |

| 3 | Arylcyclopropane | Catalyst-free, oxidant-free | Various oxygen nucleophiles | 1,3-Dioxygenation products | High | researchgate.netresearchgate.net |

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 2 Hydroxypropan 1 One

Detailed Reaction Pathway Elucidation of Carbonyl Functionalizations

The reactivity of 1-cyclopropyl-2-hydroxypropan-1-one is significantly influenced by its carbonyl and hydroxyl groups. The elucidation of reaction pathways for the functionalization of this keto-alcohol moiety is fundamental to its synthetic applications.

The primary reactions involving the carbonyl and adjacent hydroxyl group are oxidation and reduction. The secondary hydroxyl group can undergo oxidation to produce a diketone, or it can be selectively protected to allow for transformations at the cyclopropyl (B3062369) ketone. Conversely, the ketone can be reduced to a diol.

One of the key reaction pathways is the dehydrogenation of the secondary alcohol. In a metal-catalyzed process, the hydroxyl group of a precursor like 1-cyclopropylpropan-2-ol (B169602) can undergo dehydrogenation via a metal-oxo intermediate to form the ketone moiety of this compound. During this process, the cyclopropane (B1198618) ring typically remains intact due to its strain-induced stability.

Further functionalization can occur through nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. The compound can also serve as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the hydroxyl and carbonyl groups.

Stereochemical Control and Diastereoselectivity Mechanisms in Synthesis

Achieving stereochemical control is a paramount challenge and a significant area of research in the synthesis of derivatives from this compound. The presence of multiple stereocenters in its reaction products necessitates the development of highly diastereoselective and enantioselective methods.

A prominent strategy involves the use of chiral auxiliaries. For instance, a novel approach for the asymmetric synthesis of chiral cyclopropane carboxaldehydes employs a three-step sequence of an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction. rsc.org In this methodology, the initial aldol reaction establishes a chiral scaffold that directs the subsequent diastereoselective cyclopropanation. rsc.orgbath.ac.uk The stereodirecting effect of a β-hydroxyl group in N-acyl-oxazolidin-2-one-β-vinyl-syn-aldols can guide cyclopropanation to afford cyclopropyl-aldols with very high diastereoselectivity. bath.ac.uk

Rhodium-catalyzed cyclopropanation reactions of donor/acceptor carbenes are another powerful tool, known for their high diastereoselectivity (often >30:1 d.r.). nih.gov Asymmetric induction in these reactions can be achieved using chiral catalysts or by attaching a chiral auxiliary, such as (R)-pantolactone, to the diazoacetate. This auxiliary has proven effective in the cyclopropanation of various vinyl heterocycles, yielding high diastereomeric excesses (87–98% de). nih.gov

The table below summarizes selected catalysts and auxiliaries used to achieve stereochemical control in reactions involving cyclopropane synthesis.

| Catalyst/Auxiliary | Reaction Type | Stereochemical Outcome | Reference |

| (R)-pantolactone | Asymmetric Cyclopropanation | High diastereoselectivity (87–98% de) | nih.gov |

| Rhodium(II) carboxylate catalysts | Asymmetric Cyclopropanation | High enantioselectivity (86% to >99% ee) | nih.gov |

| (S)-(-)-indoline-2-yl-1H-tetrazole | Organocatalytic Cyclopropanation | Excellent diastereoselectivity and enantioselectivity | organic-chemistry.org |

| Chiral amino alcohol-derived NHC | Hydroxyallylation of Cyclopropenes | Catalytic enantioselective variant | researchgate.net |

Cyclopropane Ring-Opening and Rearrangement Mechanisms

The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions, providing a versatile entry into more complex molecular architectures. These transformations are often catalyzed by transition metals, and the mechanism of ring-opening is highly dependent on the catalytic system employed.

Nickel-Catalyzed Ring-Opening: Nickel complexes are effective in promoting the C-C bond activation of cyclopropyl ketones. One proposed mechanism involves the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a nickelacyclic intermediate. chemrxiv.orgrsc.org This intermediate is key, as it can participate in subsequent reactions like Negishi cross-couplings or react with alkyl radicals to form monofunctionalized products. chemrxiv.orgrsc.org Another pathway involves the nucleophilic addition of an organonickel intermediate to the cyclopropyl ketone, followed by silylation of the resulting nickel enolate. chemrxiv.org

Samarium(II) Iodide-Catalyzed Cycloadditions: SmI2 catalyzes formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.govacs.org The mechanism is based on a radical relay, where an electron is transferred from the samarium center to the ketone, initiating a sequence of bond-breaking (ring-opening) and bond-forming steps, before the electron is returned to the metal center. nih.govacs.org

Gold-Catalyzed Rearrangements: In reactions of alkynyl cyclopropyl ketones, gold catalysts can activate the alkyne moiety. A proposed mechanism involves the nucleophilic attack of the carbonyl oxygen onto the activated alkyne, which triggers the cyclopropane ring to open, forming a carbocationic intermediate that can be trapped by nucleophiles to yield furan (B31954) derivatives. beilstein-journals.org

Silver-Mediated Ring-Opening: Silver(II) salts like AgF2 can mediate the ring-opening of related cyclopropanols. The mechanism is believed to proceed via a single-electron oxidation. A ligand exchange between the substrate's hydroxyl group and the silver salt forms an Ag-alkoxide complex. Homolysis of the Ag-O bond then generates an alkoxy radical, which subsequently undergoes ring-opening. beilstein-journals.org

The following table compares different methods for cyclopropane ring-opening.

| Catalyst System | Proposed Mechanism | Resulting Transformation | Reference |

| Nickel/terpyridine | Oxidative Addition -> Nickelacycle | Cross-coupling / Difunctionalization | chemrxiv.org |

| Nickel/NaI | Oxidative Addition -> Ni(III) species | γ-Alkylation with alkyl chlorides | rsc.org |

| SmI₂/Sm⁰ | Radical Relay | Formal [3+2] Cycloaddition | nih.govacs.org |

| Gold(I) Chloride | Alkyne Activation -> Carbocation | Isomerization to Furans | beilstein-journals.org |

| Silver(II) Fluoride | Single-Electron Oxidation -> Alkoxy Radical | Ring-Opening Fluorination | beilstein-journals.org |

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Understanding the complete catalytic cycle is essential for optimizing reaction conditions and expanding the scope of transition metal-mediated transformations of this compound and related ketones.

Samarium(II) Iodide Catalysis: In the SmI2-catalyzed formal [3+2] cycloadditions, a key challenge is catalyst deactivation. The catalytic cycle involves Sm(II) being oxidized to Sm(III). To maintain catalytic activity, especially with less reactive alkyl cyclopropyl ketones, a substoichiometric amount of metallic samarium (Sm0) is used as a reductant. The role of Sm0 is to regenerate the active SmI2 catalyst by reducing the Sm(III) species that form during the reaction, preventing catalyst degradation from outcompeting product formation. nih.govacs.org This highlights a cooperative catalytic system where Sm0 acts as a stabilizer for the primary SmI2 catalyst. nih.govacs.org

Nickel-Catalyzed Cross-Electrophile Coupling: A proposed catalytic cycle for the nickel-catalyzed γ-alkylation of cyclopropyl ketones with primary alkyl chlorides begins with the oxidative addition of the cyclopropyl ketone's C-C bond to a Ni(0) complex, forming a Ni(II) metallacycle (Intermediate A). rsc.org This species reacts with an alkyl radical (generated from the alkyl chloride) to produce a Ni(III) intermediate (B). rsc.org Reductive elimination from B yields the γ-alkylated ketone product and a Ni(I) species (C). The Ni(I) complex then reacts with an alkyl iodide (formed in situ via halide exchange from the alkyl chloride and NaI) to regenerate the alkyl radical and a Ni(II) intermediate (D). Finally, reduction of D regenerates the active Ni(0) catalyst for the next cycle. rsc.org

Characterization of Reactive Intermediates (e.g., Radical, Cationic, Organometallic)

The transient nature of reactive intermediates makes their characterization challenging, yet it is crucial for confirming proposed reaction mechanisms. lumenlearning.com Various intermediates have been proposed or identified in reactions involving cyclopropyl ketones.

Radical Intermediates: Radical species are central to several transformations. In silver-catalyzed reactions of cyclopropanols, the formation of an alkoxy radical via single-electron oxidation is a key step leading to ring-opening. beilstein-journals.org Similarly, SmI2-catalyzed reactions proceed through radical relay mechanisms. nih.govacs.org In nickel-catalyzed cross-couplings, alkyl radicals are generated and participate in the cycle. rsc.org The existence of these intermediates is often inferred from product distributions and control experiments, such as the use of radical traps.

Cationic Intermediates: Gold-catalyzed isomerizations of alkynyl cyclopropyl ketones are proposed to proceed through gold-stabilized carbocationic intermediates. beilstein-journals.org These high-energy species are formed upon the cyclopropane ring-opening and are subsequently trapped by nucleophiles. Their existence is supported by the types of products formed, which are consistent with carbocation rearrangements and trapping. beilstein-journals.org

Organometallic Intermediates: The formation of distinct organometallic species is a cornerstone of many catalytic cycles. In nickel-catalyzed reactions, (tpy)Ni complexes are proposed to form nickelacyclic intermediates after oxidative addition of the cyclopropyl ketone. chemrxiv.org These metallacycles are distinct from those formed with other ligands and appear unreactive for certain cross-coupling reactions, highlighting the crucial role of the ligand in dictating the reaction pathway. chemrxiv.org In other systems, rhodium-nitrene intermediates have been proposed, generated from an azide (B81097) precursor, which then initiate radical processes. beilstein-journals.org

| Intermediate Type | Reaction Context | Evidence/Characterization Method | Reference |

| Alkoxy Radical | Ag(II)-mediated ring-opening of cyclopropanols | Mechanistic proposal based on product formation | beilstein-journals.org |

| Alkyl Radical | Ni-catalyzed cross-electrophile coupling | Control experiments, trapping studies | rsc.org |

| Carbocation | Au-catalyzed isomerization of alkynyl cyclopropyl ketones | Mechanistic proposal based on product structures | beilstein-journals.org |

| Nickelacycle | Ni-catalyzed C-C activation/cross-coupling | Mechanistic proposal, ligand effect studies | chemrxiv.org |

| Radical SAM | Enzymatic C-C bond formation | Isotopic labeling, structural analysis of enzymes | nih.gov |

Enantio- and Diastereodetermining Steps in Asymmetric Synthesis

In the asymmetric synthesis of chiral molecules from cyclopropane precursors, identifying the enantio- and diastereodetermining steps is the key to rational catalyst and substrate design. This step is the point in the reaction pathway where the stereochemical outcome is locked in.

For rhodium-catalyzed asymmetric cyclopropanation reactions, the enantioselectivity is determined during the C-C bond formation between the rhodium-carbene intermediate and the olefin. The chiral ligands on the dirhodium catalyst create a chiral environment that favors the formation of one enantiomer over the other. nih.gov The choice of catalyst, such as Rh2(R-p-Ph-TPCP)4, and additives can significantly influence the enantiomeric excess. nih.gov

In organocatalytic approaches, such as the desymmetrization of a meso-cyclopropane using a chiral thiourea (B124793) catalyst and a base, the enantiodetermining step is the stereoselective deprotonation of the cyclopropane. scispace.com The chiral catalyst forms a hydrogen-bonded complex with the substrate, increasing the acidity of a specific α-hydrogen and allowing the base to remove it in a stereoselective manner. scispace.com

For syntheses employing chiral auxiliaries, the stereochemistry is often set early. In a sequence involving an aldol reaction followed by cyclopropanation, the initial substrate-controlled aldol reaction establishes the stereocenters on the acyclic precursor. rsc.orgbath.ac.uk This pre-existing stereochemistry then directs the facial selectivity of the subsequent cyclopropanation step, making the aldol reaction the ultimate diastereodetermining step for the entire sequence. bath.ac.uk

In the rhodium-catalyzed asymmetric hydroboration of cyclopropenes, mechanistic studies suggest that the transmetalation step is the enantiodetermining step, proceeding with retention of stereochemistry at the carbon atom. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyclopropyl 2 Hydroxypropan 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-cyclopropyl-2-hydroxypropan-1-one. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the cyclopropyl (B3062369), methyl, methine, and hydroxyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, typical chemical shifts (δ) are observed. The protons of the cyclopropane (B1198618) ring typically appear as a complex multiplet in the upfield region, a characteristic feature of strained ring systems. The methyl group protons adjacent to the chiral center appear as a doublet, while the methine proton at the chiral center (C2) appears as a quartet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and temperature-dependent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal corresponds to the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom. The carbon bearing the hydroxyl group (C2) appears further upfield, followed by the methyl carbon. The cyclopropyl carbons (C3, C4, and C5) are typically found in the most upfield region of the spectrum. The chemical shifts provide a fingerprint of the carbon skeleton.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the precise connectivity of the molecule.

COSY: A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. Key expected correlations for this compound include the cross-peak between the methine proton (H2) and the methyl protons (H3), and between the methine proton (H2) and the cyclopropyl methine proton (H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this molecule, crucial HMBC correlations would be observed from the methyl protons to the C2 and from the cyclopropyl protons to the C1 carbonyl carbon, confirming the placement of the cyclopropyl ring adjacent to the carbonyl group.

| Atom Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C1 (C=O) | - | ~208-212 | Carbonyl carbon, highly deshielded. |

| C2 (-CH(OH)-) | ~4.2-4.4 (q) | ~70-75 | Chiral center, shift influenced by OH group. |

| -OH | Variable (s, broad) | - | Shift is dependent on solvent, concentration, and temperature. |

| -CH₃ | ~1.3-1.5 (d) | ~20-25 | Coupled to the C2 methine proton. |

| Cyclopropyl CH | ~1.8-2.0 (m) | ~16-20 | Methine proton on the cyclopropyl ring. |

| Cyclopropyl CH₂ | ~0.8-1.2 (m) | ~10-15 | Diastereotopic methylene (B1212753) protons of the cyclopropyl ring. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. In this compound, the most prominent absorption bands are associated with the hydroxyl and carbonyl groups. A strong, broad absorption band is typically observed in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration, with the broadening indicative of hydrogen bonding. A sharp, intense peak appears around 1715 cm⁻¹, which is characteristic of the C=O stretching of a ketone where the carbonyl is conjugated with a cyclopropyl ring. The C-H stretching vibrations of the methyl and cyclopropyl groups are found in the 2850-3000 cm⁻¹ region, and the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to C-C bond stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, is an excellent complementary technique to IR. While the polar O-H and C=O groups give strong IR signals, they are often weak in the Raman spectrum. Conversely, the non-polar C-C bonds of the cyclopropyl ring and the carbon backbone, which are weak in the IR spectrum, would be expected to produce strong Raman signals. The symmetric "breathing" mode of the cyclopropane ring, typically appearing around 1200 cm⁻¹, is a particularly characteristic Raman band.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3500 (broad) | Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |

| C=O (Ketone) | Stretching | ~1715 (strong) | Weak-Medium |

| Cyclopropane Ring | Ring Breathing | ~1200 | Strong |

| C-O | Stretching | 1050-1150 | Medium |

| C-C | Stretching | 800-1200 | Medium-Strong |

Advanced Mass Spectrometry (GC-MS, LC-MS/MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern for this compound would be expected to follow predictable pathways, primarily through alpha-cleavage adjacent to the carbonyl group. This can lead to the loss of a cyclopropyl radical (•C₃H₅) or the loss of the hydroxypropyl radical (•CH(OH)CH₃). The resulting acylium ions are often stable and produce prominent peaks in the spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS is the method of choice. nih.gov Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily generated with minimal fragmentation. nih.gov In tandem MS (MS/MS), this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic set of daughter ions. technologynetworks.com This process is highly specific and can be used for unambiguous identification and quantification of the compound in complex mixtures. technologynetworks.com The fragmentation in MS/MS would likely involve the neutral loss of water (H₂O) from the protonated parent ion, followed by cleavage of the C-C bonds.

| m/z | Proposed Ion Structure | Method | Notes |

|---|---|---|---|

| 114 | [C₆H₁₀O₂]⁺ | GC-MS (EI) | Molecular Ion (M⁺) |

| 115 | [C₆H₁₁O₂]⁺ | LC-MS (ESI) | Protonated Molecule [M+H]⁺ |

| 99 | [M - CH₃]⁺ | GC-MS / LC-MS/MS | Loss of a methyl radical. |

| 73 | [M - C₃H₅]⁺ | GC-MS / LC-MS/MS | Loss of a cyclopropyl radical via alpha-cleavage. |

| 69 | [C₄H₅O]⁺ | GC-MS / LC-MS/MS | Cyclopropylcarbonyl cation resulting from alpha-cleavage. |

| 45 | [C₂H₅O]⁺ | GC-MS / LC-MS/MS | Fragment corresponding to the hydroxyethyl (B10761427) portion. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Racemic and Enantiopure Samples

While spectroscopic methods provide information on connectivity, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would be crucial for establishing both the relative and absolute stereochemistry of this compound, which possesses a stereocenter at the C2 position.

For a racemic sample, X-ray crystallography could determine the crystal structure and reveal the packing arrangement of both enantiomers in the unit cell. It would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate intermolecular interactions, such as the hydrogen-bonding network formed between the hydroxyl and carbonyl groups of neighboring molecules, which dictates the crystal packing.

For an enantiopure sample, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration (R or S) of the chiral center at C2. This is the gold standard for assigning stereochemistry and is essential for studies where the biological activity is stereospecific.

Resolving Spectroscopic Data Contradictions: Polymorphism and Dynamic Effects

Spectroscopic data can sometimes present apparent contradictions or complexities that arise from phenomena such as polymorphism or dynamic effects within the molecule.

Polymorphism: This is the ability of a solid material to exist in more than one crystal lattice structure. researchgate.net Different polymorphs of this compound, while chemically identical, could exhibit different physical properties, including melting points, solubilities, and spectroscopic signatures. researchgate.net In vibrational spectroscopy, different polymorphic forms could display noticeable differences in the O-H stretching region of the IR spectrum due to variations in their hydrogen-bonding networks. Similarly, solid-state NMR and X-ray powder diffraction (XRPD) patterns would be distinct for each polymorph.

Dynamic Effects: In solution, molecules are not static. For this compound, several dynamic processes could be observed by NMR.

Hydroxyl Proton Exchange: The -OH proton can exchange with other acidic protons in the sample (e.g., trace water), leading to a broadening of its NMR signal. This exchange can be slowed by using aprotic solvents or by lowering the temperature.

Conformational Isomerism: Rotation around the C1-C2 single bond may be hindered, potentially leading to the existence of different stable conformers (rotamers) at low temperatures. Variable-temperature (VT) NMR studies could resolve these conformers, which might appear as separate sets of signals at low temperatures but coalesce into a single averaged set of signals at higher temperatures as the rate of interconversion increases. researchgate.net Analyzing these dynamic NMR effects provides valuable information on the energy barriers to bond rotation and the conformational preferences of the molecule. researchgate.net

Theoretical and Computational Investigations of 1 Cyclopropyl 2 Hydroxypropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its physical and chemical properties. wikipedia.orgnorthwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to model the distribution of electrons and predict molecular orbitals. wikipedia.org For 1-Cyclopropyl-2-hydroxypropan-1-one, these calculations reveal how the strained cyclopropyl (B3062369) ring and the electronegative oxygen atoms of the ketone and hydroxyl groups influence the electron density distribution.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. researchgate.net Other calculated descriptors like electronegativity, chemical hardness, and softness provide quantitative measures of the molecule's reactivity. researchgate.net For instance, chemical hardness is a measure of resistance to charge transfer. researchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors Note: The following data is illustrative, based on typical values for similar organic molecules, as specific computational studies for this compound are not publicly available.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -2.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | ~ 6.0 eV | Energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity (A) | ~ 2.0 eV | Energy released when an electron is added (approximated by -ELUMO). |

| Global Hardness (η) | ~ 2.0 eV | Measures resistance to deformation of the electron cloud. researchgate.net |

| Electronegativity (χ) | ~ 4.0 eV | Measures the power of the molecule to attract electrons. |

Conformational Analysis and Stereoisomer Stability Assessment

The presence of rotatable single bonds and a chiral center in this compound gives rise to various conformers and stereoisomers. The chiral carbon (C2, bonded to the hydroxyl group) results in two enantiomers: (R)-1-Cyclopropyl-2-hydroxypropan-1-one and (S)-1-Cyclopropyl-2-hydroxypropan-1-one.

Computational conformational analysis involves systematically rotating the bonds—specifically the C-C bond between the carbonyl and the chiral center, and the C-O bond of the hydroxyl group—and calculating the potential energy of each resulting geometry. This process, often performed using methods like DFT, identifies the most stable, low-energy conformers. The stability is influenced by a balance of steric hindrance between the cyclopropyl, methyl, and hydroxyl groups, and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. The relative energies of the different conformers and the energy barriers for their interconversion can be precisely calculated, providing insight into the molecule's flexibility and preferred shapes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, potential reactions include the oxidation of the secondary alcohol to a diketone, reduction of the ketone to a diol, and nucleophilic addition to the carbonyl group. A particularly interesting reaction involves the enzymatic opening of the cyclopropane (B1198618) ring, which can lead to covalent bonding with an enzyme target.

Modeling these reaction mechanisms involves identifying the lowest energy path from reactants to products. This requires locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. escholarship.org Quantum chemical methods are used to calculate the geometry and energy of the TS. The activation energy (the energy difference between the reactants and the TS) determines the reaction rate. For example, in a metal-catalyzed hydroacylation reaction, computational modeling can elucidate the structure of the key metallacycle intermediate and the subsequent reductive elimination step that forms the product. escholarship.org These models can predict whether a reaction is feasible under certain conditions and can explain observed product distributions and stereoselectivity. bath.ac.ukuni-muenchen.de

Molecular Dynamics Simulations of Compound Behavior in Different Environments

While quantum chemistry focuses on static structures and specific reaction paths, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. wikipedia.orgrug.nl MD simulations can provide a detailed picture of how this compound behaves in different environments, such as in aqueous solution, organic solvents, or interacting with a biological macromolecule. rug.nljyu.fi

In a simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. rug.nl This allows for the study of dynamic processes and the calculation of thermodynamic properties. nih.gov For this compound in water, MD simulations could reveal the structure of its hydration shell, the dynamics of hydrogen bonding with water molecules, and its diffusion coefficient. nih.gov In a non-polar solvent, the simulation could show how intramolecular hydrogen bonds become more favorable. The insights from MD simulations are crucial for understanding properties like solubility and how the molecule interacts with its surroundings on a microscopic level. rsc.orgmdpi.com

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemistry can predict various spectroscopic properties, providing a powerful means to verify experimental data and interpret spectra. wikipedia.orguclouvain.be

NMR Spectroscopy : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This involves calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. The predicted shifts can then be compared to experimental spectra to confirm the structure. For this compound, characteristic calculated signals would include the cyclopropyl protons and carbons, the methyl group, and the carbons of the carbonyl and hydroxyl-bearing groups.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. uclouvain.be These frequencies correspond to the peaks in an infrared (IR) spectrum. For this molecule, strong predicted absorptions would correspond to the C=O stretch of the ketone (~1700 cm⁻¹) and the O-H stretch of the alcohol (~3400 cm⁻¹). Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational modes. researchgate.net

Table 2: Comparison of Experimental and Theoretically Relevant Spectroscopic Data Experimental data sourced from available literature; theoretical predictions are based on general performance of DFT methods.

| Spectroscopic Technique | Key Feature | Reported Experimental Value | Focus of Theoretical Prediction |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Cyclopropyl Protons | δ 1.2–1.5 ppm (multiplet) | Calculation of magnetic shielding to predict chemical shifts. |

| ¹H NMR (CDCl₃) | Hydroxyl Proton | δ 2.8–3.2 ppm (broad) | Prediction of shift and exchange dynamics. |

| ¹³C NMR | Ketone Carbonyl | δ ~210 ppm | Accurate prediction of the deshielded carbonyl carbon. |

| ¹³C NMR | Cyclopropyl Carbons | δ 10–15 ppm | Calculation of shifts for strained ring carbons. |

| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ (strong) | Calculation of vibrational frequencies and intensities. |

| IR Spectroscopy | O-H Stretch | 3200–3400 cm⁻¹ (broad) | Modeling of the broadness due to hydrogen bonding. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate potential. researchgate.net

Negative Regions (Red/Yellow) : These areas are rich in electrons and represent sites that are attractive to electrophiles. For this compound, the most negative regions are localized on the oxygen atoms of both the carbonyl group and the hydroxyl group, making them the primary sites for electrophilic attack (e.g., protonation or coordination to a Lewis acid). researchgate.netresearchgate.net

Positive Regions (Blue) : These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms, especially the acidic hydrogen of the hydroxyl group. researchgate.net

Neutral Regions (Green) : These areas have a relatively neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity hotspots, guiding the understanding of intermolecular interactions, including hydrogen bonding and initial steps of chemical reactions. researchgate.netuni-muenchen.de

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 Cyclopropyl 2 Hydroxypropan 1 One

Functional Group Interconversions of the Hydroxyl and Carbonyl Moieties

The hydroxyl and carbonyl groups of 1-cyclopropyl-2-hydroxypropan-1-one are prime sites for chemical modification, enabling the synthesis of a wide array of derivatives. fiveable.mewikipedia.org These interconversions are fundamental in altering the molecule's polarity, reactivity, and potential biological interactions.

Selective Oxidation and Reduction Strategies

The α-hydroxy ketone moiety can be selectively oxidized or reduced to yield different functional groups.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming a 1,2-diketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Furthermore, transition metal catalysts like ruthenium(III) chloride (RuCl₃) can be employed for catalytic oxidation. A general photoinduced oxidative strategy using molecular oxygen in water has also been described for the oxidation of alcohols. rsc.org

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding a 1,2-diol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Biocatalytic methods, which can offer high stereoselectivity, are also increasingly used for ketone reductions. acs.org

Table 1: Selective Oxidation and Reduction Reactions

| Transformation | Reagent/Catalyst | Product |

| Oxidation of hydroxyl group | KMnO₄, CrO₃, RuCl₃ | 1-Cyclopropylpropane-1,2-dione |

| Reduction of carbonyl group | NaBH₄, LiAlH₄ | 1-Cyclopropylpropane-1,2-diol |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction introduces an ester functional group, which can alter the lipophilicity and other physicochemical properties of the molecule.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. thieme-connect.de

Table 2: Esterification and Etherification Reactions

| Reaction | Reagents | Product Functional Group |

| Esterification | Acyl chloride/anhydride, base | Ester |

| Etherification | Base, alkyl halide | Ether |

Stereoselective Derivatization for Complex Chiral Building Blocks

The stereochemistry of the hydroxyl-bearing carbon in this compound is a key feature that can be exploited in the synthesis of complex chiral building blocks. Asymmetric synthesis and stereoselective reactions are crucial for obtaining enantiomerically pure derivatives.

Enantioselective reduction of the carbonyl group can be achieved using chiral reducing agents or biocatalysts, leading to the formation of specific diastereomers of the corresponding diol. acs.org Similarly, asymmetric α-ketol rearrangements, catalyzed by chiral Lewis acids, can be employed to create stereodefined products. nih.gov These stereoselective transformations are essential for preparing chiral synthons for applications in areas such as drug discovery and natural product synthesis. researchgate.net

Cyclopropane (B1198618) Ring Modification and Expansion Reactions

The strained three-membered cyclopropane ring is susceptible to various ring-opening and expansion reactions, providing access to a diverse range of cyclic and acyclic structures. sioc-journal.cntandfonline.comrsc.org The presence of the activating ketone group facilitates these transformations. epfl.ch

Ring-Opening Reactions: The cyclopropane ring can be opened under nucleophilic or acidic conditions. nih.govcdnsciencepub.com For instance, treatment with a nucleophile can lead to a 1,5-dicarbonyl compound through a conjugate addition-type mechanism. Acid-catalyzed ring opening in the presence of an alcohol can result in the formation of an ether. thieme-connect.decdnsciencepub.com

Ring-Expansion Reactions: Cyclopropyl (B3062369) ketones can undergo ring expansion reactions to form larger ring systems. sioc-journal.cnrsc.orgwikipedia.org For example, [3+2] cycloaddition reactions with alkenes or alkynes can lead to the formation of five-membered rings. sioc-journal.cnnih.gov The vinylcyclopropane (B126155) rearrangement is another important ring expansion reaction that can convert a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org

Introduction of Heteroatoms and Aromatic Systems onto the this compound Scaffold

The introduction of heteroatoms and aromatic systems can significantly modify the properties of the this compound scaffold, leading to compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.govgoogle.com

Heterocycles and aromatic rings can be introduced through various synthetic strategies. For instance, the hydroxyl or carbonyl group can be used as a handle to attach heterocyclic moieties. google.com Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or heteroaryl groups at different positions of the molecule, provided a suitable handle like a halide is present. organic-chemistry.org The synthesis of thiazole (B1198619) derivatives containing an acylhydrazone moiety has been reported through condensation reactions. mdpi.com

Design and Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled analogues of this compound are valuable tools for studying reaction mechanisms and metabolic pathways. google.comresearchgate.net The incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for the tracking of the molecule and its fragments using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of isotopically labeled compounds can be achieved by using labeled starting materials or reagents. For example, deuterium can be introduced by using a deuterated reducing agent for the reduction of the carbonyl group. Carbon-13 can be incorporated by using a ¹³C-labeled precursor in the synthesis of the cyclopropane ring or the propanone side chain. google.com These labeled compounds are instrumental in elucidating the intricate details of chemical and biological transformations.

Applications of 1 Cyclopropyl 2 Hydroxypropan 1 One As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The presence of the cyclopropyl (B3062369) ketone moiety makes 1-Cyclopropyl-2-hydroxypropan-1-one an important intermediate for the synthesis of more elaborate organic molecules. The cyclopropane (B1198618) ring, while conformationally rigid, possesses unique electronic properties and can participate in various reactions, including ring-opening or rearrangement, to yield more complex structures. This reactivity is harnessed by chemists to build sophisticated molecular scaffolds that are often difficult to access through other synthetic routes.

For instance, the cyclopropyl ring is a prominent feature in several preclinical and clinically approved drug molecules, where it is often used as a stable bioisostere for other chemical groups or as a key component for achieving the desired three-dimensional conformation for biological activity. mdpi.com The synthesis of complex pharmaceuticals, such as the cystic fibrosis transmembrane conductance regulator (CFTR) modulator tezacaftor, features a cyclopropylamide core, underscoring the importance of cyclopropane-containing building blocks in medicinal chemistry. mdpi.com The inherent strain and electronic character of the ring can be leveraged in palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl motif into larger aromatic systems. organic-chemistry.org Furthermore, the ketone and hydroxyl groups on the propane (B168953) chain offer convenient handles for further functionalization and chain extension, allowing for the stepwise construction of intricate molecular targets.

Role in the Synthesis of Chiral Intermediates

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound is an excellent precursor for the synthesis of chiral intermediates due to its prochiral ketone and existing stereocenter at the hydroxyl-bearing carbon (if synthesized or resolved in a chiral form).

Strategies for obtaining chiral molecules from this building block include:

Asymmetric Reduction: The ketone can be reduced to a secondary alcohol using a variety of stereoselective methods, including enzymatic reductions with alcohol dehydrogenases (ADHs). acs.org Depending on the specific enzyme used, either the (R)- or (S)-enantiomer of the corresponding diol can be produced with very high enantiomeric excess. acs.org

Kinetic Resolution: If starting with a racemic mixture of this compound, lipase-catalyzed acetylation can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. acs.org

Chiral Auxiliary-Mediated Synthesis: Novel strategies in asymmetric synthesis have employed sequences of aldol (B89426) reactions, cyclopropanation, and retro-aldol reactions using chiral auxiliaries to produce enantiopure cyclopropane carboxaldehydes, demonstrating the utility of related structures in stereocontrolled synthesis. rsc.org

These chiral cyclopropyl intermediates are valuable in the synthesis of biologically active molecules, such as GABA receptor agonists and glutamate (B1630785) receptor antagonists, where specific stereochemistry is crucial for efficacy. researchgate.net

Chemoenzymatic Cascades for Diverse Product Libraries

Chemoenzymatic cascades, which combine chemical and enzymatic transformations in a single pot, represent a powerful, sustainable, and efficient approach to synthesizing complex molecules. researchgate.net this compound and similar α-hydroxy ketones are ideal substrates for such cascades due to their compatibility with various enzyme classes.

A prominent example involves the use of aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), which can catalyze the addition of the hydroxy ketone to an aldehyde acceptor. acs.org This initial C-C bond formation can be followed by a regio- and stereoselective enzymatic transamination using a transaminase (TA) to install an amino group. This sequence can generate densely functionalized, chiral amino-polyols and iminosugar precursors from simple starting materials. acs.org

Table 1: Illustrative Chemoenzymatic Cascade Using a Hydroxy Ketone Substrate

| Step | Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product |

| 1 | Aldol Addition | Fructose-6-phosphate aldolase (FSA) | This compound | Glyoxal derivative | Chiral 2,3-dihydroxy-1,4-diketone |

| 2 | Transamination | Transaminase (TA) | Diketone from Step 1 | Amine Donor (e.g., L-alanine) | Densely functionalized chiral 1-pyrroline |

| 3 | Reduction | Chemical (e.g., NaBH₄) or Enzymatic (IRED) | 1-Pyrroline from Step 2 | - | Tetrasubstituted Pyrrolidine |

This cascade approach, leveraging the substrate promiscuity of enzymes like imine reductases (IREDs) and transaminases, allows for the one-pot synthesis of valuable N-heterocycles with multiple stereocenters, starting from simple keto-alcohols. nih.govchemrxiv.org

Development of Novel Reagents and Catalysts Derived from this compound

While the primary application of this compound is as a synthetic intermediate, its functional groups offer the potential for its conversion into novel reagents or ligands for catalysis. The hydroxyl group and the ketone can be chemically modified to create bidentate or monodentate ligands capable of coordinating with transition metals.

For example, the hydroxyl group could be converted into a phosphine (B1218219), amine, or thiol, while the ketone provides a secondary coordination site. Such ligands could be employed in asymmetric catalysis, where the rigid and chiral backbone derived from this compound could induce high stereoselectivity in metal-catalyzed reactions. Although direct examples of catalysts derived specifically from this compound are not extensively reported in current literature, the synthesis of chiral ligands from versatile building blocks is a well-established strategy in catalyst development. The unique steric and electronic properties of the cyclopropyl group could impart novel reactivity and selectivity to such catalysts. This remains a promising and underexplored area for future research.

Integration into Diversity-Oriented Synthesis (DOS) Approaches